molecular formula C9H18ClNO2 B1339998 4-(Piperidin-4-yl)butanoic acid hydrochloride CAS No. 84512-08-3

4-(Piperidin-4-yl)butanoic acid hydrochloride

Cat. No.: B1339998
CAS No.: 84512-08-3
M. Wt: 207.7 g/mol
InChI Key: UTPNREIRALGKPW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-piperidin-4-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-9(12)3-1-2-8-4-6-10-7-5-8;/h8,10H,1-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPNREIRALGKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584224
Record name 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84512-08-3
Record name 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Piperidine butyric acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)butanoic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diaminopentane.

    Attachment of the Butanoic Acid Chain: The butanoic acid chain is introduced through a series of reactions, such as alkylation or acylation, where the piperidine ring is reacted with a suitable butanoic acid derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to speed up the reaction and improve selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group readily participates in amide coupling reactions, a critical step in peptide synthesis and drug development. Key reagents and conditions include:

Reaction Type Reagents/Conditions Product
HOBt/HBTU-mediatedHOBt, HBTU, DIPEA in DMFAmides with primary/secondary amines
DCC/NHS activationDCC, NHS in anhydrous THF or DCMActivated esters for bioconjugation

Research Findings :

  • Coupling with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one under HBTU/HOBt conditions yields neuropharmacologically active derivatives .

  • The Fmoc-protected analog is used in solid-phase peptide synthesis, where deprotection with piperidine enables sequential elongation .

Esterification

The carboxylic acid group forms esters via acid-catalyzed reactions:

Reagent Conditions Application
Methanol/HClReflux, 12–24 hrsMethyl ester for solubility studies
SOCl₂ followed by ROHRoom temperature, 2–4 hrsHigh-yield ester prodrugs

Example : Conversion to tert-butyl esters using SOCl₂ and subsequent displacement with alcohols facilitates intermediate purification.

Piperidine Functionalization

The piperidine ring undergoes alkylation and acylation:

Reaction Reagents Outcome
N-AlkylationAlkyl halides, NaH in THFQuaternary ammonium derivatives
AcylationAcetyl chloride, pyridineN-Acetylated analogs

Case Study : Reaction with p-chlorobenzyl bromide under sodium hydride yields intermediates for nicotinic acetylcholine receptor (nAChR) modulators .

Oxidation and Reduction

While the piperidine ring is saturated, the butanoic acid chain can undergo redox reactions:

Process Reagents Product
OxidationKMnO₄, H₂O/acetoneKetone derivatives
ReductionLiAlH₄ in etherAlcohol intermediates

Mechanistic Insight : Oxidation of the γ-carbon generates ketones, which are precursors for heterocyclic scaffolds.

Deprotection Strategies

The Fmoc-protected derivative undergoes base-mediated deprotection:

Deprotection Agent Conditions Application
20% piperidine in DMF10–30 min, room temperaturePeptide synthesis

Synthetic Utility : Sequential deprotection and coupling enable modular synthesis of peptide-drug conjugates .

Bioconjugation Reactions

The carboxylic acid is used to link biomolecules:

Target Coupling Method Example
AntibodiesEDC/NHS chemistryAntibody-drug conjugates (ADCs)
Fluorescent tagsCarbodiimide-mediatedImaging probes for neuroscience

Research Application : Conjugation with fluorescent dyes aids in tracking neurotransmitter receptor localization .

Salt Formation and Crystallization

The hydrochloride salt enhances stability and solubility:

Process Conditions Outcome
RecrystallizationEthanol/water mixtureHigh-purity crystalline form

Industrial Relevance : Optimized crystallization protocols ensure batch consistency in pharmaceutical manufacturing.

Scientific Research Applications

4-(Piperidin-4-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in neurotransmission, cell signaling, and metabolic processes.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula: C₉H₁₈ClNO₂
  • Molecular Weight : 207.70 g/mol
  • CAS Number : 84512-08-3
  • Synonyms: Piperidin-4-yl-butyric acid hydrochloride, 4-Piperidinebutanoic acid hydrochloride .

Physical and Chemical Properties :

  • Melting Point : 113–117°C
  • Boiling Point : 344.3°C at 760 mmHg
  • Solubility: Soluble in water and ethanol .
  • Appearance : White to off-white solid .

Applications :
Primarily used as an intermediate in organic synthesis for pharmaceuticals and bioactive molecules. Its piperidine moiety enables versatile functionalization, making it valuable in drug discovery .

Comparison with Structurally Similar Compounds

Pyridazinyl-Substituted Butanoic Acid Derivatives

Compounds :

4-[1,6-Dihydro-3-(2-fluoro-4-biphenylyl)-6-iminopyridazin-1-yl]butanoic acid hydrochloride (3b)

4-[3-(4-Chlorophenyl)-1,6-dihydro-6-iminopyridazin-1-yl]butanoic acid hydrochloride (3c)

4-[1,6-Dihydro-3-(4-fluorophenyl)-6-iminopyridazin-1-yl]butanoic acid hydrochloride (3d)

4-[1,6-Dihydro-6-imino-3-(3-methoxyphenyl)pyridazin-1-yl]butanoic acid hydrochloride (3e)

4-[3-(3,5-Bistrifluoromethylphenyl)-1,6-dihydro-6-iminopyridazin-1-yl]butanoic acid hydrochloride (3f)

Key Data :

Compound Yield (%) Melting Point (°C) Key Functional Groups
3b 53 240–244 Fluoro-biphenyl, C=O, C=N
3c 55 221–223 Chlorophenyl, C=O, C=N
3d 40 245–247 Fluorophenyl, C=O, C=N
3e 52 198–200 Methoxyphenyl, C=O, C=N
3f 70 203–205 Bistrifluoromethylphenyl, C=O, C=N

Comparison with Target Compound :

  • Structural Differences: These derivatives replace the piperidine ring with pyridazinyl-imino groups and aromatic substituents.
  • Physical Properties: Higher melting points (198–247°C vs. 113–117°C) due to increased crystallinity from planar pyridazine cores and hydrogen bonding via imino groups.
  • Applications : Likely tailored for specific biological targets (e.g., enzyme inhibition) due to electron-withdrawing substituents (e.g., CF₃, Cl), unlike the intermediate role of the target compound .

Piperidin-4-yl Acetic Acid Derivatives

Compounds :

2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a)

2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b)

2-(1-(4-(tert-Butoxycarbonyl)phenyl)piperidin-4-yl)acetic acid (9c)

2-(1-(2-Bromo-4-(methoxycarbonyl)phenyl)piperidin-4-yl)acetic acid (9d)

Key Data :

Compound Yield (%) Key Modifications
9a 45 Acetylphenyl
9b 65 Cyanophenyl
9c 39 tert-Butoxycarbonylphenyl
9d - Bromo-methoxycarbonylphenyl

Comparison with Target Compound :

  • Structural Differences: Shorter carbon chain (acetic acid vs. butanoic acid) and aryl substitutions on the piperidine nitrogen.
  • Synthesis : Higher yields (up to 65%) compared to the target compound’s derivatives, possibly due to optimized coupling conditions .
  • Applications : Designed as soluble epoxide hydrolase inhibitors, highlighting the impact of aryl groups on enzyme binding vs. the target compound’s general utility .

Aromatic and Amino-Substituted Butanoic Acid Derivatives

Compounds :

4-(3-Aminophenyl)butanoic acid hydrochloride CAS: 1329613-52-6 Key Feature: Aromatic amino group enhances polarity .

4-(Dimethylamino)butanoic acid hydrochloride Feature: Strongly basic dimethylamino group increases water solubility .

Comparison with Target Compound :

  • Reactivity: The amino group in 4-(3-aminophenyl)butanoic acid facilitates conjugation reactions, whereas the piperidine ring in the target compound offers steric bulk and secondary amine reactivity .
  • Solubility: 4-(Dimethylamino)butanoic acid hydrochloride likely has higher aqueous solubility due to its charged dimethylamino group .

Piperidine-Based Benzonitrile and Benzoate Derivatives

Compounds :

4-(Piperidin-4-yl)benzonitrile hydrochloride

  • CAS : 162997-34-4
  • Feature : Nitrile group enhances metabolic stability .

Methyl 4-(piperidin-4-yl)benzoate hydrochloride

  • CAS : 726185-54-2
  • Feature : Ester group allows prodrug strategies .

Comparison with Target Compound :

  • Electronic Effects : Nitrile and ester groups alter electron density, influencing binding to hydrophobic pockets in biological targets.
  • Applications : These derivatives are optimized for drug-like properties (e.g., bioavailability), unlike the target compound’s role as a synthetic building block .

Biological Activity

4-(Piperidin-4-yl)butanoic acid hydrochloride, a synthetic compound with a molecular weight of approximately 207.7 g/mol, is derived from piperidine and butanoic acid. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and proteomics. Its hydrochloride form enhances solubility, making it suitable for various biological applications.

  • Chemical Formula : C₈H₁₄ClN₃O₂
  • Molecular Weight : 207.7 g/mol
  • Structure : Contains a piperidine ring attached to a butanoic acid moiety.

Biological Activity Overview

Research indicates that this compound may modulate neurotransmission, suggesting potential therapeutic applications in treating neurological disorders. The compound's structural similarity to other piperidine derivatives points to possible interactions with neurotransmitter systems, particularly GABAergic pathways, which are crucial for inhibitory neurotransmission.

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence mood regulation and cognitive functions through its interaction with neurotransmitter systems.
  • GABA Receptor Interaction : Evidence indicates that it may bind to GABA receptors, which could elucidate its therapeutic effects against anxiety and depression.

In Vitro Studies

In vitro studies have shown promising results regarding the biological activity of this compound against various neurological targets:

  • Neuroprotective Effects : The compound has been evaluated for its ability to protect neuronal cells from damage associated with neurodegenerative diseases.
  • Cognitive Enhancement : Some studies indicate potential cognitive-enhancing effects, warranting further investigation into its use as a nootropic agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Uses
4-Piperidinobutyric AcidPiperidine derivativeNeuropharmacology research
1-(4-Piperidinyl)-1-butanoneKetone derivativePotential analgesics
3-Piperidinopropionic AcidPiperidine derivativeInvestigated for cognitive enhancement
N-MethylpiperidineAlkylated piperidineUsed as a solvent and reagent

Case Studies

  • Neuropharmacological Research : A study explored the binding affinities of this compound with various CNS receptors, highlighting its interaction with GABAergic systems. This interaction is crucial for understanding its potential side effects and therapeutic applications.
  • Proteomic Applications : The compound has been utilized in proteomics research, where its unique structure aids in the synthesis of analogs that may exhibit enhanced biological activities.

Q & A

Q. What are the standard synthetic routes for 4-(Piperidin-4-yl)butanoic acid hydrochloride, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves functionalization of the piperidine ring followed by carboxylation and salt formation. A common approach includes:

  • Mannich reaction : Using piperidine derivatives with formaldehyde and amines to construct the backbone .
  • Carboxylation : Introduction of the butanoic acid moiety via nucleophilic substitution or Grignard reactions.
  • Hydrochloride salt formation : Acidic workup with HCl to stabilize the compound .
    Critical parameters include reaction temperature (optimized between 40–80°C), solvent polarity (e.g., THF or DMF), and purification via recrystallization or column chromatography. Impurities often arise from incomplete ring closure or residual solvents, necessitating rigorous HPLC analysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data inconsistencies resolved?

Methodological Answer:

  • NMR (¹H/¹³C) : Confirms piperidine ring conformation and salt formation via proton shifts at δ 3.0–3.5 (piperidine CH₂) and δ 10–12 (carboxylic acid) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (207.70 g/mol for hydrochloride form) and detects fragmentation patterns .
  • HPLC : Monitors purity (>95% by reverse-phase C18 columns with UV detection at 210 nm).
    Data inconsistencies (e.g., unexpected peaks in NMR) are resolved by repeating experiments under inert atmospheres to avoid oxidation or using deuterated solvents to eliminate water interference .

Advanced Research Questions

Q. How does the hydrochloride salt form of 4-(Piperidin-4-yl)butanoic acid impact its solubility and stability in aqueous versus organic solvents?

Methodological Answer: The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) due to ionic interactions but reduces stability in basic pH (>8), where freebase precipitation occurs. Stability studies use:

  • pH-rate profiling : Monitoring degradation via UV-Vis spectroscopy at varying pH (2–12) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability in organic solvents like acetonitrile, which show better compatibility than polar aprotic solvents .

Q. What strategies are employed to resolve contradictions in reported biological activities of 4-(Piperidin-4-yl)butanoic acid derivatives across different assay systems?

Methodological Answer: Contradictions arise from assay-specific conditions (e.g., enzyme concentrations, buffer composition). Strategies include:

  • Dose-response normalization : Expressing activity as IC₅₀ values relative to positive controls (e.g., SSAO inhibitors in amine oxidase assays) .
  • Orthogonal assays : Cross-validating results using fluorometric (e.g., hydrogen peroxide detection) and radiometric methods .

Q. What experimental approaches are used to investigate the compound's potential as a precursor in multicomponent reactions for drug discovery?

Methodological Answer:

  • Ugi reaction : Combining this compound with aldehydes, amines, and isocyanides to generate peptidomimetics. Reaction optimization focuses on solvent (methanol/water mixtures) and catalyst (ZnCl₂) .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to append triazole moieties for enhanced bioactivity .

Q. How do researchers differentiate between piperidine ring conformational isomers in this compound using advanced analytical methods?

Methodological Answer:

  • Dynamic NMR : Detects chair-to-boat transitions via variable-temperature ¹H NMR (e.g., splitting of axial/equatorial protons at −40°C) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen bonding patterns between the piperidine nitrogen and chloride ion .

Q. What methodologies are applied to assess the compound's interaction with amine oxidase enzymes, and how are kinetic parameters validated?

Methodological Answer:

  • Enzyme kinetics : Using purified SSAO (semicarbazide-sensitive amine oxidase) and spectrophotometric detection of hydrogen peroxide at 240 nm. Substrate specificity is tested against analogs lacking the carboxylic acid group .
  • Inhibition assays : Validating competitive vs. non-competitive inhibition via Lineweaver-Burk plots and Ki calculations .

Q. In metabolic stability studies, what in vitro models are prioritized for evaluating this compound, and how are confounding factors controlled?

Methodological Answer:

  • Liver microsomes : Incubating with NADPH to assess cytochrome P450-mediated oxidation. Metabolites are identified via LC-MS/MS .
  • Hepatocyte models : Differentiating phase I/II metabolism using fresh human hepatocytes. Confounding factors (e.g., serum protein binding) are controlled by using serum-free media and normalizing to cell count .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)butanoic acid hydrochloride
Reactant of Route 2
4-(Piperidin-4-yl)butanoic acid hydrochloride

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